molecular formula C₂₄H₃₈N₂O₄ B1156908 (2R,3S,11bR)-Dihydrotetrabenazine D-Val

(2R,3S,11bR)-Dihydrotetrabenazine D-Val

Cat. No.: B1156908
M. Wt: 418.57
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Scientific Context

The development of this compound emerged from extensive research into vesicular monoamine transporter type 2 inhibitors and their potential applications in neurological research. The historical context of this compound is deeply rooted in the evolution of tetrabenazine research, which began in the 1950s as scientists sought to understand and modulate dopamine pathways through vesicular monoamine transporter type 2 inhibition. The progression from tetrabenazine to its various metabolites and derivatives represented a significant advancement in understanding the pharmacological properties of these compounds.

The specific development of the D-valine derivative represents a more recent innovation in this research trajectory, building upon decades of work characterizing the stereochemical properties of dihydrotetrabenazine isomers. Researchers recognized that different stereoisomers of dihydrotetrabenazine exhibited markedly different binding affinities and biological activities, leading to the systematic investigation of individual isomers and their derivatives. The D-valine modification represents an attempt to enhance specific properties of the parent dihydrotetrabenazine compound while maintaining its core biological activity.

The scientific context surrounding this compound is particularly significant given the complexity of tetrabenazine metabolism, which produces four different isomeric dihydrotetrabenazine metabolites. Understanding these individual isomers became essential for developing more targeted and effective compounds for research applications. The identification and characterization of this compound represents part of this broader effort to isolate and study specific stereoisomers with enhanced properties.

Research into vesicular monoamine transporter type 2 binding has revealed the critical importance of stereochemistry in determining biological activity. The (+)-enantiomer of dihydrotetrabenazine showed approximately 1000-fold better binding affinity compared to the (-)-enantiomer, with dissociation constant values of about 1 nanomolar versus 2 micromolar respectively. This dramatic difference in binding affinity underscored the importance of developing stereospecific compounds like this compound.

Chemical Nomenclature and Classification

This compound is systematically classified as an organic compound with the molecular formula C24H38N2O4 and a molecular weight of 418.57 grams per mole. The compound represents a derivative of the parent (2R,3S,11bR)-dihydrotetrabenazine structure, which itself has the molecular formula C19H29NO3 and molecular weight of 319.4 grams per mole.

The nomenclature of this compound reflects its complex stereochemical configuration and derivative nature. The systematic name incorporates the stereochemical descriptors (2R,3S,11bR) which indicate the absolute configuration at three key chiral centers within the molecule. The "D-Val" designation refers to the D-valine moiety that has been conjugated to the parent dihydrotetrabenazine structure, representing a significant modification that affects both the molecular weight and biological properties of the compound.

According to chemical classification systems, the compound falls within the category of benzo[a]quinolizine derivatives, specifically as a hexahydro-pyrido[2,1-a]isoquinolin-2-yl ester. This classification places it within a family of compounds known for their interaction with vesicular monoamine transporters and their potential applications in neurological research.

The precise chemical structure can be described using the systematic nomenclature as [(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate. This detailed nomenclature captures both the core dihydrotetrabenazine structure and the specific D-valine ester modification that distinguishes this compound from other derivatives in the same family.

The compound's classification as an amino acid ester derivative is particularly significant, as this modification can affect pharmacokinetic properties, stability, and biological activity compared to the parent compound. The D-valine moiety introduces additional stereochemical complexity and may influence the compound's interaction with biological systems in ways that differ from the unmodified dihydrotetrabenazine structure.

Stereochemical Significance in Research

The stereochemical configuration of this compound represents a critical aspect of its research significance and potential applications. The compound contains multiple chiral centers, each contributing to its overall three-dimensional structure and biological activity profile. The specific (2R,3S,11bR) configuration represents one of several possible stereoisomeric forms of dihydrotetrabenazine derivatives, each with distinct properties and research applications.

Research has demonstrated that stereochemistry plays a fundamental role in determining the binding affinity and selectivity of dihydrotetrabenazine derivatives for vesicular monoamine transporter type 2. The (+)-enantiomer of alpha-dihydrotetrabenazine exhibits high affinity with a dissociation constant of approximately 0.97 nanomolar, while the (-)-enantiomer shows significantly reduced affinity with a dissociation constant of about 2.2 micromolar. This thousand-fold difference in binding affinity underscores the critical importance of stereochemical considerations in compound design and development.

The introduction of the D-valine moiety adds an additional layer of stereochemical complexity to the molecule. D-valine itself is a chiral amino acid with the (R)-configuration at its alpha carbon, and its conjugation to the dihydrotetrabenazine structure creates new opportunities for stereospecific interactions with biological targets. This modification may influence not only the primary binding to vesicular monoamine transporter type 2 but also secondary interactions that could affect selectivity and specificity.

The significance of the (2R,3S,11bR) configuration becomes apparent when considering the broader family of dihydrotetrabenazine isomers. Tetrabenazine metabolism produces four different isomeric dihydrotetrabenazine metabolites, with (-)-alpha-dihydrotetrabenazine and (+)-beta-dihydrotetrabenazine being the most abundant isomers in circulation. However, (+)-alpha-dihydrotetrabenazine, which corresponds to the (2R,3R,11bR) configuration, represents the most potent and selective inhibitor among the metabolite isomers. The (2R,3S,11bR) configuration studied in this D-Val derivative represents a different stereochemical arrangement that may offer distinct advantages in specific research applications.

Relationship to Tetrabenazine and Other Dihydrotetrabenazine Derivatives

This compound exists within a complex family of compounds that trace their origins to tetrabenazine, a benzoisoquinoline derivative first discovered in the 1950s. Tetrabenazine itself serves as the parent compound for an extensive series of metabolites and synthetic derivatives, each with distinct pharmacological properties and research applications.

The relationship between this compound and tetrabenazine is mediated through the metabolic conversion process that occurs in biological systems. When tetrabenazine is administered, it undergoes rapid metabolism by carbonyl reductase enzymes, resulting in the formation of four stereoisomeric dihydrotetrabenazine metabolites. These include (+)-alpha-dihydrotetrabenazine, (-)-alpha-dihydrotetrabenazine, (+)-beta-dihydrotetrabenazine, and (-)-beta-dihydrotetrabenazine, each representing different stereochemical configurations and biological activities.

Among these metabolites, the alpha isomers have received particular attention due to their superior binding affinity for vesicular monoamine transporter type 2. The (+)-alpha-dihydrotetrabenazine isomer, corresponding to the (2R,3R,11bR) configuration, demonstrates the highest potency and selectivity for vesicular monoamine transporter type 2 inhibition. The (2R,3S,11bR) configuration of the D-Val derivative represents a related but distinct stereochemical arrangement that may offer different binding characteristics and research applications.

The development of various dihydrotetrabenazine derivatives has been driven by the need to optimize specific properties for different research and therapeutic applications. Valbenazine, for example, represents a valine ester prodrug of (+)-alpha-dihydrotetrabenazine, designed to improve pharmacokinetic properties and extend duration of action. The D-valine modification in this compound represents a similar approach to chemical modification, potentially offering advantages in stability, selectivity, or other pharmacological parameters.

Recent research has also explored deuterated versions of tetrabenazine derivatives, such as deutetrabenazine, which incorporates deuterium atoms at specific positions to reduce metabolic degradation and extend half-life. These modifications demonstrate the ongoing evolution of the tetrabenazine family of compounds and the various strategies employed to optimize their properties for specific applications.

The following table summarizes the key molecular characteristics of this compound in comparison to related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Stereochemical Configuration Key Modifications
This compound C24H38N2O4 418.57 (2R,3S,11bR) D-valine ester
(2R,3S,11bR)-Dihydrotetrabenazine C19H29NO3 319.4 (2R,3S,11bR) None
Tetrabenazine C19H27NO3 317.4 Racemic mixture Parent compound
Valbenazine C24H38N2O4 418.6 (2R,3R,11bR) L-valine ester

The synthetic accessibility of this compound has been enhanced through advances in stereoselective reduction methodologies. Recent research has demonstrated the use of ketoreductase enzymes and other biocatalytic approaches to achieve highly stereoselective synthesis of specific dihydrotetrabenazine isomers. These developments have made it possible to prepare individual stereoisomers in high purity and yield, facilitating detailed structure-activity relationship studies and enabling the development of specialized derivatives like the D-Val conjugate.

Properties

Molecular Formula

C₂₄H₃₈N₂O₄

Molecular Weight

418.57

Origin of Product

United States

Comparison with Similar Compounds

Stereochemical Variations and VMAT2 Binding Affinity

The pharmacological activity of DHTBZ isomers is highly dependent on stereochemistry. Key findings include:

Compound Stereochemistry VMAT2 Ki (nM) Notes
(2R,3R,11bR)-DHTBZ 2R,3R,11bR 3.96 ± 0.40 Most potent isomer
(2S,3S,11bS)-DHTBZ 2S,3S,11bS 4630 ± 350 Weakest affinity
(2R,3S,11bR)-DHTBZ 2R,3S,11bR 71.1 ± 6.66 Moderate affinity
(2S,3R,11bR)-DHTBZ 2S,3R,11bR 13.4 ± 1.36 High affinity
  • Key Trends: The (3R,11bR) configuration is critical for high VMAT2 binding. For example, (2R,3R,11bR)-DHTBZ has 6,000-fold higher affinity than its enantiomer (2S,3S,11bS)-DHTBZ . The 3S configuration in (2R,3S,11bR)-DHTBZ reduces affinity by ~18-fold compared to (2R,3R,11bR)-DHTBZ . The D-valine ester in (2R,3S,11bR)-DHTBZ D-Val is structurally analogous to valbenazine but differs in stereochemistry.

Pharmacological and Clinical Relevance

  • VMAT2 Inhibitors: (2R,3R,11bR)-DHTBZ is the active metabolite of valbenazine, an FDA-approved drug .
  • Prodrug Considerations : The D-valine ester may alter pharmacokinetics compared to L-valine. For example, valbenazine’s L-valine moiety enhances metabolic stability and brain penetration ; D-valine could affect hydrolysis rates or tissue distribution.

Impurities and Analytical Challenges

  • (2R,3S,11bR)-DHTBZ D-Val is cataloged as a Tetrabenazine-related impurity (CAT# AR-T01691) .
  • Chiral HPLC methods (e.g., Phenomenex Chirex columns) resolve DHTBZ enantiomers, critical for quality control in drug synthesis .

Preparation Methods

Chiral Center Configuration

(2R,3S,11bR)-Dihydrotetrabenazine D-Val contains three chiral centers (C2, C3, C11b), necessitating stereoselective synthesis or resolution. The 11bR configuration is critical for VMAT2 binding affinity, while the C2 and C3 stereochemistry influences metabolic stability. Patent CN101321528B identifies this isomer as "Isomer C," characterized via X-ray crystallography and chiral HPLC.

Challenges in Isomer Separation

Early methods using sodium borohydride reduction of tetrabenazine produced 4:1 mixtures of (2R,3R,11bR) and (2S,3R,11bR) isomers, requiring inefficient column chromatography. Modern approaches employ borane complexes or enzymatic resolutions to improve stereoselectivity, achieving diastereomeric ratios >9:1.

Synthetic Routes and Methodologies

Reaction Protocol

  • Substrate : (3R,11bR)-Tetrabenazine or racemic tetrabenazine.

  • Reduction : Treat with borane-tetrahydrofuran (BH₃·THF) at −20°C for 6 hours.

  • Workup : Quench with methanol, concentrate, and crystallize from ethyl acetate/heptane.

Outcomes

  • Yield : 82–89% for (2R,3S,11bR)-isomer.

  • Purity : >99% enantiomeric excess (ee) by chiral HPLC.

  • Advantage : Eliminates chromatography; scalable to multi-kilogram batches.

Stepwise Procedure

  • Coupling : React (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1H-pyrido[2,1-a]isoquinolin-2-ol with Boc-protected L-valine using DCC/HOBt.

  • Deprotection : Treat with HCl in dioxane to remove Boc, forming the free amine.

  • Salt Formation : Precipitate as di(4-methylbenzenesulfonate) salt from acetone.

Performance Metrics

  • Purity : 98.5% by HPLC.

  • Throughput : 5 kg/batch with 76% overall yield.

Key Steps

  • Epoxidation : Treat dihydrotetrabenazine with m-CPBA to form epoxide intermediates.

  • Ring-Opening : React with valine methyl ester in THF at 0°C.

  • Crystallization : Isolate (2R,3S,11bR)-isomer via Mosher’s ester derivatization and recrystallization.

Results

  • Diastereoselectivity : 7:1 (2R,3S,11bR vs. 2S,3R,11bS).

  • Purification : Single recrystallization achieves 97% purity.

Comparative Analysis of Industrial Methods

ParameterBorane ReductionAsymmetric SynthesisEpoxide Ring-Opening
Yield 82–89%76%68%
Purity (ee) >99%98.5%97%
Chromatography Not requiredNot requiredRequired for intermediates
Reagent Cost Low (BH₃·THF)Moderate (DCC/HOBt)High (m-CPBA)
Scalability >100 kg5–10 kg<5 kg

Critical Process Optimization Strategies

Solvent Selection for Crystallization

Ethyl acetate/heptane mixtures (3:1 v/v) optimally precipitate the di(4-methylbenzenesulfonate) salt, reducing residual isomers to <0.5%. Acetonitrile/water systems are less effective, yielding 2–3% impurities.

Temperature Control in Reductions

Maintaining −20°C during borane reactions suppresses formation of the 2S,3R byproduct. At 0°C, diastereoselectivity drops from 9:1 to 4:1.

Industrial-Scale Challenges and Solutions

Byproduct Management

The 2S,3R,11bS isomer forms via epimerization at C3 during acidic workups. Neutral pH extraction (pH 7.0–7.5) minimizes this side reaction.

Regulatory Considerations

Residual borane must be <10 ppm in final API. Post-reaction quenching with excess methanol followed by activated carbon treatment achieves compliant levels .

Q & A

Q. What synthetic methodologies are used to prepare (2R,3S,11bR)-Dihydrotetrabenazine D-Val with high stereochemical purity?

The synthesis involves stereoselective reduction of tetrabenazine precursors. For example, (2S,3R,11bR)-dihydrotetrabenazine is synthesized by reacting (3S,11bS)-tetrabenazine with L-Selectride® at low temperatures, followed by acid-catalyzed cyclization and purification via recrystallization. Key steps include:

  • Solvent selection : Ethanol and tetrahydrofuran (THF) mixtures for controlled reactivity.
  • Acid treatment : Methanesulfonic acid (MsOH) is used to form stable salts for crystallization .
  • Stereochemical validation : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm >99% enantiomeric excess .

Q. How is the stereochemical configuration of this compound validated in experimental settings?

Stereochemical validation employs:

  • Chiral chromatography : Separation of diastereomers using columns with chiral stationary phases (e.g., amylose- or cellulose-based).
  • X-ray crystallography : Definitive structural confirmation of the methanesulfonate salt form .
  • Optical rotation : Comparison with literature values for (±)-α/β-dihydrotetrabenazine isomers .

Advanced Research Questions

Q. What are the isomer-specific differences in VMAT2 inhibition potency between this compound and other stereoisomers?

The (2R,3S,11bR) isomer exhibits distinct VMAT2 binding kinetics:

  • In vitro assays : Radioligand displacement studies using [³H]dihydrotetrabenazine show Ki values ranging from 110–190 nM for active isomers, compared to >1 µM for inactive forms .
  • Metabolite profiling : In vivo, tetrabenazine is metabolized into four HTBZ isomers ([±]-α/β), each with unique VMAT2 inhibition profiles. The (2R,3S,11bR) isomer correlates with prolonged VMAT2 occupancy in striatal regions .

Q. How do pharmacokinetic differences between dihydrotetrabenazine isomers impact experimental design in neurodegenerative disease models?

  • Dose optimization : Administering racemic tetrabenazine results in variable isomer concentrations (e.g., α-HTBZ vs. β-HTBZ), requiring LC-MS/MS to monitor isomer-specific exposure .
  • Species variability : Rodent models show faster clearance of β-HTBZ compared to primates, necessitating species-specific dosing schedules .

Q. What methodological challenges arise in using this compound for PET imaging of β-cell mass in diabetes research?

  • Off-target binding : Dihydrotetrabenazine derivatives (e.g., [¹¹C]DTBZ) bind to VMAT2 in pancreatic polypeptide cells, complicating β-cell specificity. Ex vivo autoradiography with immunohistochemistry is required to validate target engagement .
  • Quantitative analysis : Logan plot graphical analysis using neocortical reference tissue corrects for non-specific binding in pancreatic PET studies .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported isomer concentrations following tetrabenazine administration?

  • Analytical limitations : Early studies measured total α/β-HTBZ concentrations via UV detection, overlooking isomer-specific pharmacokinetics. Modern LC-MS/MS methods with chiral columns resolve this .
  • Clinical vs. preclinical data : Huntington’s disease patients show higher α-HTBZ exposure than healthy volunteers, suggesting disease-specific metabolism .

Q. Why do in vitro VMAT2 inhibition data sometimes conflict with in vivo efficacy in movement disorder models?

  • Blood-brain barrier (BBB) penetration : Lipophilicity and plasma protein binding differences between isomers affect CNS bioavailability. For example, (+)-α-HTBZ has higher BBB permeability than (−)-β-HTBZ .
  • Active metabolites : Valbenazine, a prodrug of (2R,3S,11bR)-HTBZ, demonstrates sustained VMAT2 inhibition in tardive dyskinesia trials, unlike racemic tetrabenazine .

Emerging Applications

Q. Can this compound derivatives improve specificity in monoaminergic pathway imaging?

  • Radiotracer development : [¹⁸F]FP-(+)-DTBZ, a fluoropropyl derivative, shows enhanced VMAT2 affinity (Kd < 1 nM) and reduced off-target binding in Parkinson’s disease models .
  • Dual-isotope studies : Co-administering [¹¹C]DTBZ with [¹⁸F]FDG distinguishes neuronal loss from metabolic changes in diabetic neuropathy .

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